4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide
Overview
Description
4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C11H13BrF3NO3S . It is characterized by the presence of a bromine atom, diethyl groups, a trifluoromethoxy group, and a benzenesulfonamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide involves several steps. One common method includes the reaction of 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride with diethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
4-Bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide can be compared with similar compounds such as:
4-Bromobenzotrifluoride: This compound has a similar trifluoromethoxy group but lacks the diethyl and sulfonamide moieties.
N,N-Diethyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-6-5-8(12)7-9(10)19-11(13,14)15/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANIOYZJKABTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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